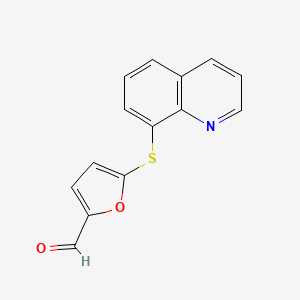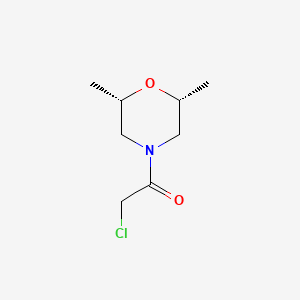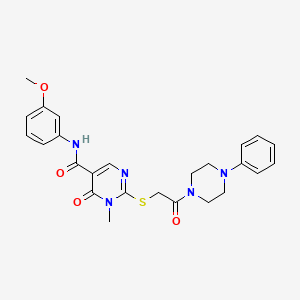![molecular formula C19H20N2O3S B2790085 3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide CAS No. 2319723-87-8](/img/structure/B2790085.png)
3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMHF, and it has been shown to possess a number of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of DMHF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. DMHF has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth. DMHF has also been shown to inhibit the activity of certain histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMHF has been shown to possess a number of interesting biochemical and physiological effects. In addition to its anti-tumor properties, DMHF has been shown to possess anti-inflammatory properties. DMHF has also been shown to possess antioxidant properties, which may help protect cells from oxidative damage. DMHF has also been shown to possess neuroprotective properties, which may help protect neurons from damage.
实验室实验的优点和局限性
One of the main advantages of DMHF for lab experiments is its relatively low toxicity. DMHF has been shown to be relatively safe in animal models, and it has also been shown to be well-tolerated in human clinical trials. However, DMHF is not without its limitations. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on DMHF. One area of interest is in the development of more effective synthesis methods for DMHF. Another area of interest is in the development of new analogs of DMHF with improved properties. Additionally, there is a need for further research on the mechanism of action of DMHF, as well as its potential applications in the treatment of various diseases.
合成方法
The synthesis of DMHF involves several steps, starting with the reaction of 2-acetyl-5-thiophene with 3-dimethylaminophenol. This reaction results in the formation of 2-(dimethylamino)-5-(2-hydroxyethyl)thiophene. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide. The final product is obtained after purification using column chromatography.
科学研究应用
DMHF has been shown to possess a number of potential applications in scientific research. One of the most promising applications is in the field of cancer research. DMHF has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to possess anti-tumor properties in animal models. DMHF has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21(2)14-6-3-5-13(11-14)19(23)20-12-15(22)16-8-9-17(24-16)18-7-4-10-25-18/h3-11,15,22H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRAPPLCWJKFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)

![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)







![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)
